molecular formula C19H23BrN2O3S B2678859 N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide CAS No. 313531-57-6

N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2678859
CAS RN: 313531-57-6
M. Wt: 439.37
InChI Key: YCCIHETVVVQJGN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide, also known as BDP-9066, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP-9066 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Studies have demonstrated the potential of aromatic sulfonamide inhibitors, including derivatives of benzamide, in inhibiting carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar inhibitory concentration against different CA isoenzymes, indicating their potential in designing inhibitors for therapeutic purposes, particularly for conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Structural and Molecular Characterization

The synthesis and crystal structure analysis of aromatic sulfonamides, including their hydrochloride salts, have been conducted to understand their molecular conformation and stability. These studies offer valuable information on the intramolecular and intermolecular interactions that stabilize these compounds, which is crucial for their biological activity and interaction with biomolecules (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Photochemical Reactions

Research on the photochemical substitution of haloaryl ketones by phenylthiolate anion, including compounds related to N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide, has provided insights into the mechanisms of these reactions under photostimulation. Such studies are significant for synthetic chemistry, offering pathways for designing novel compounds and understanding their reaction mechanisms (Julliard & Chanon, 1986).

Synthesis of Novel Compounds

The synthesis of novel acridine and bis acridine sulfonamides derived from benzamide compounds has been investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These studies contribute to the development of new therapeutic agents by exploring the structure-activity relationships of sulfonamide derivatives (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Antipathogenic Activity

Research on thiourea derivatives, including N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide analogs, has highlighted their antipathogenic potential. These compounds have shown significant activity against bacterial strains, suggesting their applicability in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-3-12-22(13-4-2)26(24,25)18-10-8-15(9-11-18)19(23)21-17-7-5-6-16(20)14-17/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCIHETVVVQJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-(dipropylsulfamoyl)benzamide

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